![molecular formula C18H16N2O3S B2433544 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide CAS No. 895436-61-0](/img/structure/B2433544.png)
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide” would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
Benzothiazole derivatives have been studied for their anti-inflammatory properties . They are often evaluated for their inhibitory effects on enzymes like cyclooxygenase (COX), which plays a key role in inflammation .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide” would be determined using various analytical techniques. These might include determining its melting point, solubility, and stability .Scientific Research Applications
Anti-Inflammatory Properties
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant properties . They help the body to release energy from carbohydrates during metabolism .
Analgesic Activity
Thiazole derivatives have also been found to have analgesic properties . This makes them potentially useful in the development of pain relief medications .
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . This makes them potentially useful in the development of new antibiotics .
Antifungal Activity
A series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized and screened for their antifungal activity .
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This makes them potentially useful in the development of new antiviral drugs .
Mechanism of Action
Target of Action
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide is a synthetic compound that has been studied for its potential applications in various fields of research and industry
Mode of Action
The inhibitory concentrations of these molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives .
Result of Action
, suggesting that they may have antimicrobial effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-10-13-16(11-15(14)23-2)24-18(19-13)20-17(21)9-8-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTDVCOUATYEJD-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide |
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